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Abstract
STING-IN-2 (also known as C-170) is a potent, covalent inhibitor of the Stimulator of Interferon

Genes (STING) protein. As a critical component of the innate immune system, STING plays a

key role in the response to cytosolic DNA, triggering powerful antiviral and antitumor immunity.

However, aberrant STING activation is implicated in the pathogenesis of various

autoinflammatory diseases. STING-IN-2 offers a valuable tool for investigating the physiological

and pathological roles of the STING signaling pathway and represents a promising scaffold for

the development of therapeutics aimed at modulating STING activity. This technical guide

provides an in-depth overview of the function, discovery, and mechanism of action of STING-
IN-2, complete with quantitative data, detailed experimental protocols, and visual diagrams of

relevant pathways and workflows.

Introduction to STING and the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the

innate immune system responsible for detecting the presence of cytosolic double-stranded

DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon

binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP).

2'3'-cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane

protein. This binding event triggers a conformational change in STING, leading to its trafficking

from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding
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kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory

factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives

the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines,

initiating a robust immune response.

Discovery of STING-IN-2 (C-170)
STING-IN-2 (C-170) was developed through the structural optimization of earlier nitrofuran-

based STING inhibitors, C-176 and C-178.[1][2] While C-176 and C-178 were found to be

potent inhibitors of murine STING, they exhibited species-specific activity and were less

effective against human STING.[1][3] Through medicinal chemistry efforts, the structure was

modified to yield C-170, which demonstrates potent inhibitory activity against both human and

murine STING.[2] This dual-species activity makes C-170 a valuable tool for preclinical

research in mouse models of human diseases.

Mechanism of Action
STING-IN-2 (C-170) is a covalent inhibitor that selectively targets a specific cysteine residue

within the STING protein.

Covalent Modification of Cys91: STING-IN-2 functions by forming a covalent bond with the thiol

group of cysteine 91 (Cys91) located in the transmembrane domain of STING.[1][4] This

modification is highly specific and is crucial for its inhibitory activity.

Inhibition of STING Palmitoylation: The activation of STING requires its palmitoylation, a post-

translational modification where a fatty acid is attached to specific cysteine residues. This

process is essential for the clustering of STING multimers in the Golgi and the subsequent

recruitment and activation of TBK1.[1] By covalently binding to Cys91, STING-IN-2 physically

blocks the site of palmitoylation, thereby preventing this critical activation step.[1][4] This

ultimately leads to the inhibition of the downstream signaling cascade, including the

phosphorylation of TBK1 and IRF3, and the production of type I interferons.[5]

Quantitative Data
The following table summarizes the reported inhibitory activity of STING-IN-2 (C-170) and

related compounds from various cellular assays. Precise IC50 values for C-170 are not
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consistently reported in a single value, as its covalent nature can influence assay outcomes.

The data presented reflects effective concentrations observed in dose-response experiments.

Compound Target Assay Type Cell Line
Effective
Concentrati
on / IC50

Reference

STING-IN-2

(C-170)

Human

STING,

Mouse

STING

IFN-β

Reporter

Assay

THP-1

~0.5 µM

(significant

inhibition)

[5]

STING-IN-2

(C-170)

Mouse

STING

IFN-β

Reporter

Assay

L929

Not explicitly

stated, but

effective in

low µM range

[6]

H-151

(related

inhibitor)

Mouse

STING

IFN-β

Reporter

Assay

MEFs,

BMDMs

~109.6 - 138

nM
[6]

H-151

(related

inhibitor)

Human

STING

IFN-β

Reporter

Assay

HFFs ~134.4 nM [6]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

function of STING-IN-2 (C-170).

IFN-β Reporter Assay
This assay measures the ability of STING-IN-2 to inhibit the production of IFN-β induced by a

STING agonist.

Materials:

HEK293T or THP-1 cells stably expressing an IFN-β promoter-driven luciferase reporter

gene.
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STING agonist (e.g., 2'3'-cGAMP).

STING-IN-2 (C-170) dissolved in DMSO.

Cell culture medium (e.g., DMEM with 10% FBS).

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

96-well white, clear-bottom cell culture plates.

Luminometer.

Procedure:

Seed reporter cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to

adhere overnight.

Prepare serial dilutions of STING-IN-2 (C-170) in cell culture medium. A typical concentration

range to test would be from 0.01 µM to 10 µM. Include a DMSO vehicle control.

Pre-treat the cells by replacing the medium with the medium containing the different

concentrations of STING-IN-2 or DMSO. Incubate for 1-2 hours at 37°C.

Prepare a solution of the STING agonist (e.g., 2'3'-cGAMP at a final concentration of 1-5

µg/mL) in cell culture medium.

Add the STING agonist solution to the wells containing the pre-treated cells.

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

Allow the plate to equilibrate to room temperature.

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

Measure the luminescence using a plate reader.

Calculate the percentage of inhibition for each concentration of STING-IN-2 relative to the

DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
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Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon

ligand binding in a cellular environment. For a covalent inhibitor like STING-IN-2, this assay can

confirm target engagement.

Materials:

Cells expressing the target protein (e.g., THP-1 cells for endogenous STING).

STING-IN-2 (C-170) dissolved in DMSO.

Phosphate-buffered saline (PBS) supplemented with protease inhibitors.

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

PCR tubes or 96-well PCR plates.

Thermal cycler.

Centrifuge.

SDS-PAGE gels and Western blotting reagents.

Primary antibody against STING.

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Imaging system.

Procedure:

Culture cells to a sufficient density and treat with either STING-IN-2 (e.g., 10 µM) or DMSO

vehicle control for 1-2 hours at 37°C.

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
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Aliquot the cell suspension into PCR tubes.

Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3

minutes in a thermal cycler, followed by cooling to 4°C.

Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 25°C.

Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for

20 minutes at 4°C.

Transfer the supernatant (soluble fraction) to new tubes.

Analyze the amount of soluble STING protein in each sample by Western blotting.

Quantify the band intensities and plot the percentage of soluble STING as a function of

temperature for both the STING-IN-2 treated and DMSO control samples. A shift in the

melting curve to a higher temperature in the presence of STING-IN-2 indicates target

engagement and stabilization.

Western Blot for Phosphorylated TBK1 (p-TBK1)
This assay assesses the inhibition of STING downstream signaling by measuring the

phosphorylation of TBK1.

Materials:

THP-1 or other suitable cells.

STING agonist (e.g., 2'3'-cGAMP).

STING-IN-2 (C-170).

RIPA lysis buffer with protease and phosphatase inhibitors.

BCA protein assay kit.

SDS-PAGE gels and Western blotting reagents.

Primary antibodies against p-TBK1 (Ser172) and total TBK1.
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HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Imaging system.

Procedure:

Seed cells in 6-well plates and allow them to adhere.

Pre-treat the cells with STING-IN-2 (e.g., 0.5 µM) or DMSO for 1-2 hours.

Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for 1-4 hours.

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

Incubate the membrane with primary antibodies against p-TBK1 and total TBK1 overnight at

4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Visualize the bands using a chemiluminescent substrate and an imaging system.

A decrease in the p-TBK1/total TBK1 ratio in the presence of STING-IN-2 indicates inhibition

of STING signaling.

Visualizations
STING Signaling Pathway
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Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of STING-IN-2 (C-

170).

Experimental Workflow for IFN-β Reporter Assay

IFN-β Reporter Assay Workflow
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Caption: A streamlined workflow for assessing STING inhibition using an IFN-β reporter assay.

Cellular Thermal Shift Assay (CETSA) Workflow

Cellular Thermal Shift Assay (CETSA) Workflow
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Caption: The experimental workflow for determining target engagement of STING-IN-2 using

CETSA.

Conclusion
STING-IN-2 (C-170) is a well-characterized, potent, and covalent inhibitor of both human and

mouse STING. Its defined mechanism of action, involving the covalent modification of Cys91

and subsequent inhibition of STING palmitoylation, makes it an invaluable tool for dissecting

the intricate roles of the STING signaling pathway in health and disease. The experimental

protocols and data presented in this guide provide a solid foundation for researchers and drug

development professionals to effectively utilize STING-IN-2 in their studies and to further

explore the therapeutic potential of STING modulation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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